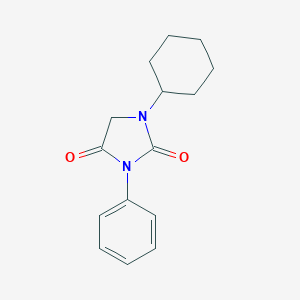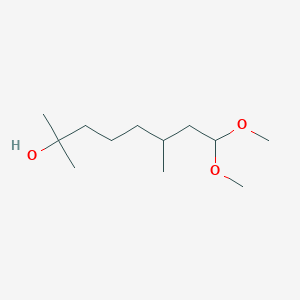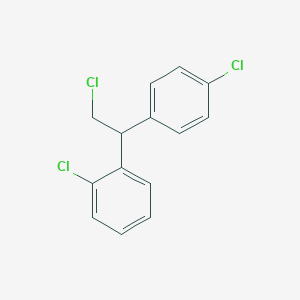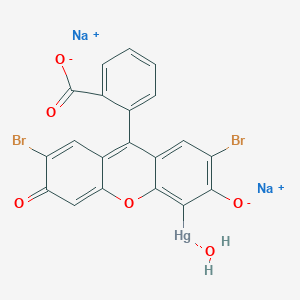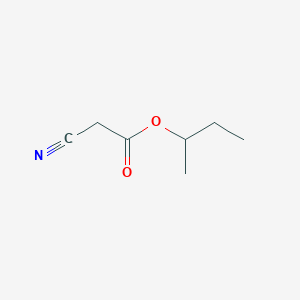
1-Methylpropyl cyanoacetate
Overview
Description
1-Methylpropyl cyanoacetate is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes 1-Methylpropyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the catalysis of cyanoacetic acid and alcohol to carry out esterification and obtain cyanoacetate .Molecular Structure Analysis
The molecular structure of 1-Methylpropyl cyanoacetate includes 20 bonds in total; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis
1-Methylpropyl cyanoacetate, as a cyanoacetamide derivative, can be used in the formation of biologically active novel heterocyclic moieties . An Ir-catalyzed double allylic alkylation reaction has been reported, in which bisnucleophilic cyanoacetate reacted successionally with electrophilic π-allyl-Ir species, producing various pseudo-C2 -symmetrical cyanoacetate derivatives in high yield with excellent stereocontrol .Physical And Chemical Properties Analysis
1-Methylpropyl cyanoacetate has a boiling point of 201.7±8.0 °C and a density of 0.998±0.06 g/cm3 . It contains a total of 21 atoms; 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Scientific Research Applications
The crossed beam reaction of the cyano radical with methylacetylene investigated the formation of cyanopropyne and cyanoallene, demonstrating significant implications in chemical dynamics and reaction mechanics (Huang et al., 1999).
Research on Ethyl (1‐Ethylpropylidene)cyanoacetate provided insights into condensation reactions, particularly carbonyl-active methylene condensations, important in organic synthesis (Cope & Hancock, 2003).
The study of concomitant formation of isomeric 1-, 2-, and 3-Substituted Heptafulvenes from 2-Substituted Tropones and Active Methylene Compounds explored the mechanisms of reaction and synthesis of heptafulvene derivatives, important in the field of organic chemistry (Mori et al., 1992).
Comparative studies on the conformational cooling in cyanoacetic acid and methyl cyanoacetate provided insights into their conformers and behavior in different temperatures, which is vital for understanding molecular behavior in various conditions (Reva et al., 2003).
The cyclization of ethyl acetoacetate and ketones by ammonium acetate revealed a method to obtain cyclized products containing nitrogen atoms, contributing to the field of heterocyclic compound synthesis (Sakurai & Midorikawa, 1967).
Synthesis and antibacterial activity studies of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate demonstrated the biological applications and potential pharmaceutical uses of compounds derived from cyanoacetates (Asghari et al., 2014).
Investigations into the relative stereochemistry of altersolanol A showed the importance of cyanoacetate derivatives in understanding molecular structures and configurations, crucial in organic chemistry and pharmacology (Stoessl, 1969).
Safety And Hazards
1-Methylpropyl cyanoacetate can cause serious eye irritation . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . In case of contact, it is recommended to wash off immediately with plenty of water .
Future Directions
The future directions of research on 1-Methylpropyl cyanoacetate and similar compounds are likely to focus on the development of green synthesis methods and the exploration of their potential in evolving better chemotherapeutic agents . The use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles is also a promising area of research .
properties
IUPAC Name |
butan-2-yl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6(2)10-7(9)4-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVQCYBAMCISPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932319 | |
| Record name | Butan-2-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpropyl cyanoacetate | |
CAS RN |
14447-16-6 | |
| Record name | 1-Methylpropyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpropyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butan-2-yl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpropyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



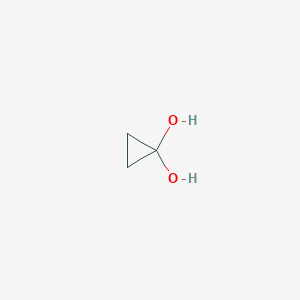
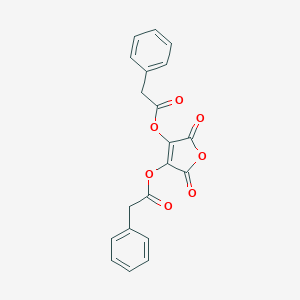
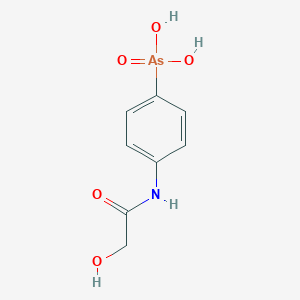

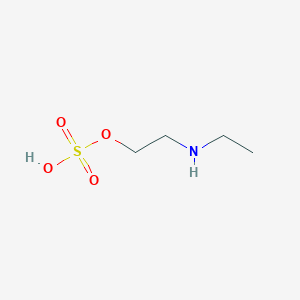
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
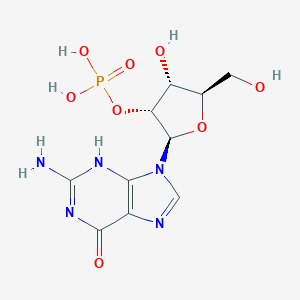
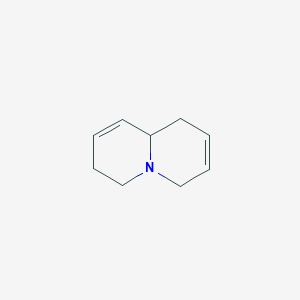
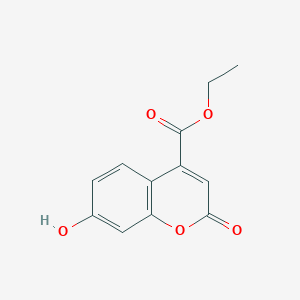
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
